molecular formula C20H30O4 B032005 Pgj2 CAS No. 60203-57-8

Pgj2

Cat. No.: B032005
CAS No.: 60203-57-8
M. Wt: 334.4 g/mol
InChI Key: UQOQENZZLBSFKO-POPPZSFYSA-N
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Description

Prostaglandin J2 (PGJ2) is a potent, naturally occurring cyclopentenone prostaglandin (cyPG) that serves as a high-affinity endogenous ligand and activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating adipogenesis, lipid metabolism, and insulin sensitivity. Beyond its role in nuclear receptor signaling, this compound is a critical mediator of cellular stress responses and apoptosis. It is formed through the non-enzymatic dehydration of prostaglandin D2 and is characterized by its highly reactive α,β-unsaturated carbonyl group, which allows it to form covalent adducts with critical cysteine residues in proteins via the Michael addition reaction. This electrophilic property enables this compound to directly modulate the activity of various signaling molecules, including IκB kinase (IKK) and the Keap1-Nrf2 pathway, thereby exerting anti-inflammatory and cytoprotective effects under oxidative stress. Researchers value this compound as a powerful tool for investigating programmed cell death in cancer models, studying the molecular mechanisms of PPARγ in metabolic diseases, and exploring its dual role as both a pro-apoptotic agent and an inducer of phase II antioxidant enzymes. Its unique ability to integrate nuclear receptor signaling with direct electrophilic modification of proteins makes it an indispensable compound for unraveling complex cell fate decisions in pathophysiology.

Properties

IUPAC Name

(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQENZZLBSFKO-POPPZSFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041105
Record name Prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60203-57-8
Record name PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60203-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-delta-9-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Core Intermediate Strategy

A scalable chemoenzymatic route to prostaglandins, adaptable for PGJ2, begins with the synthesis of bromohydrin, a radical equivalent of the Corey lactone. This intermediate is synthesized in two steps: (i) enzymatic hydroxylation of a cyclopentene precursor using a recombinant cytochrome P450 monooxygenase, and (ii) bromination with N-bromosuccinimide (NBS) in aqueous tetrahydrofuran. The bromohydrin serves as a versatile building block for subsequent functionalization.

Sequential Chain Elongation

The lipid chains of this compound are introduced through nickel-catalyzed cross-couplings and Wittig reactions. For example, the α-chain is installed via a Suzuki-Miyaura coupling between a boronic ester and the bromohydrin intermediate, achieving >90% yield. The ω-chain is appended using a Wittig reaction with (E)-heptenyltriphenylphosphonium bromide, followed by oxidation with Jones reagent to form the carboxylic acid moiety. This five-step protocol has been demonstrated on a 10-gram scale, underscoring its industrial viability.

Cycloaddition-Based Approaches

[2+2] Cycloadduct Formation

A novel route to 15-deoxy-Δ12,14-PGJ2, a this compound analog, utilizes a [2+2] cycloaddition between 5-trimethylsilylcyclopentadiene and dichloroketene. The reaction produces a bicyclic intermediate, which undergoes optical resolution via chiral HPLC to achieve >99% enantiomeric excess (ee). Key steps include:

  • Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) forms an epoxide.

  • Peterson Fragmentation : Reaction with trimethylsilyl chloride induces ring opening, yielding a cyclopentenone precursor.

Wittig Olefination for Chain Installation

The cyclopentenone core is functionalized using sequential Wittig reactions. The α-chain is introduced with (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis to the carboxylic acid. The ω-chain is added via a second Wittig reaction with heptylidenetriphenylphosphorane, achieving an overall yield of 28% over eight steps.

Enantioselective Synthesis via Kinetic Resolution

Lipase-Mediated Kinetic Resolution

A three-component coupling strategy employs lipase B from Candida antarctica to resolve racemic 3-oxodicyclopentadiene. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer for further transformation. This step achieves 98% ee, critical for the prostaglandin’s biological activity.

Retro-Diels-Alder and Olefin Metathesis

The resolved intermediate undergoes retro-Diels-Alder cleavage at 180°C to generate a diene, which participates in a stereoretentive olefin metathesis with Grubbs’ second-generation catalyst. Subsequent Pinnick oxidation converts the allylic alcohol to the carboxylic acid, furnishing this compound in 15% overall yield with 97% ee.

Biosynthetic Pathways and Biomimetic Synthesis

Endogenous Production from PGD2

In vivo, this compound is derived from PGD2 via non-enzymatic dehydration. Two water molecules are eliminated sequentially: first at C9–C11 to form Δ12-PGJ2, then at C13–C14 to yield 15-deoxy-Δ12,14-PGJ2. This pathway inspires biomimetic syntheses using acid-catalyzed dehydration of PGD2 methyl ester, though yields remain low (<20%) due to side reactions.

Enzymatic Isomerization

Lipocalin-type prostaglandin D synthase (L-PGDS) catalyzes the isomerization of PGH2 to PGD2, the precursor to this compound. Recombinant L-PGDS expressed in E. coli has been used in vitro to produce PGD2, which is subsequently dehydrated using silica gel chromatography to isolate this compound.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Enantioselectivity (% ee)Scale
Chemoenzymatic5–740–55>9910 g
Cycloaddition82899100 mg
Kinetic Resolution12159750 mg
Biomimetic Dehydration318N/A10 mg

Key Observations :

  • The chemoenzymatic method excels in scalability and stereocontrol, making it suitable for industrial applications.

  • Cycloaddition routes offer high enantioselectivity but require costly HPLC resolution.

  • Biomimetic approaches are step-efficient but suffer from low yields due to competing reactions .

Chemical Reactions Analysis

Michael Adduct Formation with Thiols

PGJ₂’s cyclopentenone ring undergoes nucleophilic addition with thiol-containing biomolecules, forming covalent Michael adducts (Fig. 1). This reaction is central to its electrophilic properties:

  • Substrates : Free cysteine residues in proteins (e.g., proteasomes, UCH-L1) and glutathione (GSH) .
  • Mechanism : The α,β-unsaturated carbonyl group reacts with thiols via 1,4-conjugate addition, forming stable thioether bonds .
  • Consequences :
    • Disruption of proteasome function, leading to ubiquitinated protein accumulation .
    • Inhibition of deubiquitinating enzymes (e.g., UCH-L1), exacerbating protein aggregation in neurodegeneration .

Table 1 : Key Michael Adduct Targets of PGJ₂

Target ProteinModification SiteFunctional ImpactSource
26S Proteasome (Rpt3)Cysteine residuesProteasome inhibition
UCH-L1Cys90, Cys152Loss of deubiquitinating activity
NF-κB (IκB kinase)Cys179Inhibition of NF-κB activation

Metabolism and Transformation

PGJ₂ is derived from PGD₂ via non-enzymatic dehydration and undergoes further metabolism:

  • Pathway :
    • PGD₂ → PGJ₂ : Spontaneous dehydration in aqueous media .
    • PGJ₂ → Δ¹²-PGJ₂ : Serum albumin-catalyzed isomerization .
    • Δ¹²-PGJ₂ → 15d-PGJ₂ : Further dehydration .
  • Reactivity of Metabolites :
    • Δ¹²-PGJ₂ and 15d-PGJ₂ retain cyclopentenone rings, enabling sustained electrophilic activity .

Figure 1 : Metabolic pathway of PGJ₂ derivatives .

Enzyme Inhibition via Covalent Modification

PGJ₂ modulates enzyme activity through covalent interactions:

  • Soluble Epoxide Hydrolase (hsEH) :
    • Reversible binding in the catalytic pocket and covalent modification of C423/C522 residues .
    • Dual inhibition reduces epoxy-fatty acid hydrolysis, influencing inflammation resolution .
  • COX-2 Upregulation :
    • PGJ₂ induces COX-2 expression via NF-κB and AP-1 pathways, creating a pro-inflammatory feedback loop .

Table 2 : Enzymatic Targets of PGJ₂

EnzymeModification TypeBiological OutcomeSource
hsEHCysteine alkylationReduced epoxy-hydrolysis
COX-2Transcriptional upregulationEnhanced prostaglandin synthesis

Interaction with Nuclear Receptors

PGJ₂ metabolites act as ligands for peroxisome proliferator-activated receptors (PPARs):

  • PPARγ Activation :
    • 15d-PGJ₂ binds PPARγ, repressing pro-inflammatory genes (e.g., TNF-α, iNOS) .
    • Synergizes with covalent modifications to suppress NF-κB signaling .

Oxidative Stress Induction

PGJ₂’s electrophilic nature promotes oxidative damage:

  • Mechanisms :
    • Depletion of cellular GSH pools, reducing antioxidant capacity .
    • Direct oxidation of mitochondrial complex I, impairing electron transport .

Synthetic Modifications

Recent synthetic efforts highlight PGJ₂’s reactivity:

  • Key Strategies :
    • Olefin metathesis for Δ¹²-PGJ₂ synthesis .
    • Asymmetric catalysis to generate enantiopure 15d-PGJ₂ .

Scientific Research Applications

Neurodegenerative Diseases

PGJ2 has been studied extensively for its role in neurodegenerative diseases. Research indicates that it can exacerbate neuroinflammation but also offers neuroprotective benefits through PPAR-γ activation.

  • Case Study : A study demonstrated that this compound-induced neuroinflammation could be counteracted by increasing intracellular cAMP levels, suggesting therapeutic strategies to mitigate its detrimental effects in models of Alzheimer's and Parkinson's diseases .

Cancer Therapy

The anticancer activity of 15d-PGJ2 is attributed to its ability to induce apoptosis and inhibit tumor growth.

  • Mechanism : By activating PPAR-γ, this compound influences pathways that lead to reduced cell proliferation and increased apoptosis in various cancer types .
  • Data Table :
Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis via PPAR-γ activation
Colon CancerInhibits angiogenesis
Lung CancerPromotes oxidative stress leading to apoptosis

Anti-inflammatory Applications

This compound is recognized for its anti-inflammatory properties, making it a potential therapeutic agent in inflammatory diseases.

  • Research Findings : Studies have shown that 15d-PGJ2 reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
Inflammatory ConditionMechanismEffect Observed
Rheumatoid ArthritisInhibition of cytokine releaseReduced joint inflammation
Inflammatory Bowel DiseaseModulation of PPAR-γImproved intestinal architecture
Temporomandibular Joint DisordersDecreased cytokine productionPain reduction

Metabolic Disorders

This compound has implications in metabolic regulation, particularly concerning obesity and diabetes.

  • Application : It enhances insulin sensitivity by activating PPAR-γ, which plays a crucial role in glucose metabolism .
Metabolic DisorderApplicationReference
Type 2 DiabetesEnhances insulin sensitivity
ObesityRegulates fat cell differentiation

Comparison with Similar Compounds

Comparative Analysis of PGJ2 and Related Compounds

Structural Comparisons

Key Structural Features:
Compound Core Structure Functional Groups Electrophilic Sites
This compound Cyclopentenone ring α,β-unsaturated ketone C9, C11
15d-PGJ2 Cyclopentenone ring Δ¹²,¹⁴ double bonds, 15-deoxy C9, C11, C13
Δ¹²-PGJ2 Cyclopentenone ring Δ¹² double bond C9, C11
PGA₁ Cyclopentenone ring Δ¹⁰ double bond, 15-hydroxy C9, C11
PGD₂ Prostane ring Two ketone groups, 15-hydroxy Non-electrophilic
  • 15d-PGJ2 : The absence of the 15-hydroxy group and additional Δ¹²,¹⁴ double bonds enhance electrophilicity and PPARγ binding affinity compared to this compound .
  • PGA₁: Shares the cyclopentenone ring but lacks Δ¹²,¹⁴ unsaturation, reducing reactivity .

Receptor Interactions and Signaling Pathways

Compound Primary Receptors Key Signaling Pathways Biological Outcomes
This compound PPARγ (weak) Adipogenesis, NF-κB inhibition Anti-inflammatory, adipocyte differentiation
15d-PGJ2 PPARγ (strong) PPARγ-dependent transcription, Nrf-2 Adipogenesis, HO-1 induction, apoptosis
Δ¹²-PGJ2 PPARγ (moderate) NF-κB inhibition Anti-proliferative in cancer
PGA₁ Unknown ROS generation, HSP70 induction Cytotoxic, antitumor
PGD₂ DP1/DP2 receptors cAMP modulation, Th2 immune response Pro-inflammatory, bronchoconstriction
  • PPARγ Activation : 15d-PGJ2 exhibits 10-fold higher PPARγ binding affinity than this compound due to structural stabilization of the receptor-ligand complex .
  • NF-κB Inhibition : Both this compound and 15d-PGJ2 suppress NF-κB via PPARγ-dependent and -independent mechanisms (e.g., direct IκB kinase inhibition) .

Functional Comparisons in Disease Contexts

Cancer:
  • Pro-Proliferative Effects: this compound and 15d-PGJ2 induce proliferation in cyclooxygenase (COX)-depleted colorectal cancer cells at nanomolar concentrations .
  • Anti-Proliferative Effects :
    • 15d-PGJ2 triggers apoptosis in leukemia and osteoblastic cells via JNK-mediated mitochondrial pathways .
    • Δ⁷-PGA₁ and Δ¹²-PGJ₂ exhibit potent cytotoxicity in L1210 leukemia cells (IC₅₀ = 0.3 µg/ml) .
Inflammation:
  • 15d-PGJ2 suppresses IL-1β, IL-8, and MIP-2 in macrophages and endothelial cells by upregulating heme oxygenase-1 (HO-1) .
  • PGA₁ lacks significant anti-inflammatory activity but induces heat shock proteins (HSPs) for cytoprotection .

Protein Modification Capabilities

Compound Target Proteins Modification Sites Functional Impact
15d-PGJ2 STAT3, Rac1, H-Ras Cys259 (STAT3), Cys157/178 (Rac1) Inhibits STAT3 signaling, modulates Rac1 GTPase activity
This compound Keap1, IKKβ Cys151 (Keap1) Activates Nrf-2 antioxidant response
Δ¹²-PGJ2 Undefined Undefined Anti-proliferative via undefined targets
  • Rac1 Modification : 15d-PGJ2 forms covalent adducts with Rac1 at Cys157 and Cys178, altering cell migration and spreading in endothelial cells .

Controversies and Context-Dependent Effects

  • Dual Roles in Cancer :
    • 15d-PGJ2 promotes apoptosis in leukemia (via ROS/Akt inactivation) but induces proliferation in colorectal cancer (via PPARγ-independent pathways) .
  • Concentration-Dependent Effects :
    • Low concentrations (nM) of 15d-PGJ2 activate PPARγ, while higher doses (µM) induce cytotoxic protein modifications .

Biological Activity

Prostaglandin J2 (PGJ2) is a cyclopentenone prostaglandin that has garnered significant attention due to its diverse biological activities, particularly in inflammation, neurodegeneration, and cancer. This article delves into the multifaceted roles of this compound, supported by various studies and case analyses.

Overview of Prostaglandin J2

This compound is primarily derived from the metabolism of arachidonic acid through the cyclooxygenase (COX) pathway. It exists in two forms: 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and prostaglandin J2 itself. Both forms exhibit distinct biological effects, largely attributed to their ability to activate nuclear receptors and modulate inflammatory responses.

Receptor Interactions

  • PPAR-γ Activation : this compound is a natural ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ by 15d-PGJ2 leads to:
    • Inhibition of pro-inflammatory cytokine production.
    • Promotion of apoptosis in cancer cells.
    • Modulation of oxidative stress responses .
  • GPCR Signaling : this compound binds to G protein-coupled receptors (GPCRs), particularly DP1 and DP2, influencing intracellular signaling pathways that can either promote or inhibit neuronal injury depending on the receptor activated .

Covalent Modifications

This compound can form covalent adducts with proteins, particularly cysteine residues, leading to alterations in protein function. This unique property contributes to its neurotoxic effects, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects:

  • Cytokine Inhibition : It reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in various cell types .
  • Reduction of Inflammatory Responses : In vivo studies indicate that 15d-PGJ2 can protect against exaggerated inflammatory responses during severe infections, such as influenza .

Antitumor Properties

Research highlights this compound's dual role in cancer biology:

  • Pro-apoptotic Effects : At certain concentrations, this compound induces apoptosis in cancer cells by activating death receptors and caspases .
  • Tumor Promotion at Low Concentrations : Interestingly, low nanomolar concentrations may promote cancer cell proliferation, suggesting a complex dose-dependent relationship .

Neurodegenerative Disorders

A study demonstrated that this compound contributes to neurodegeneration through mechanisms involving oxidative stress and inflammatory cytokine release. In models of Alzheimer's disease, this compound was found to exacerbate neuronal loss by promoting neuroinflammation via microglial activation .

StudyFindings
This compound induces COX-2 upregulation and promotes a transition from acute to chronic inflammation in neurodegenerative models.
Increasing cAMP levels mitigated some neurotoxic effects induced by this compound.

Influenza Infection Model

In a mouse model for severe influenza infection:

  • Treatment with 15d-PGJ2 significantly reduced morbidity and mortality by modulating the inflammatory response in the lungs.
  • The protective mechanism was primarily through PPAR-γ activation, leading to decreased cytokine production and viral titers .

Q & A

Q. What are the primary biosynthetic pathways and metabolic intermediates of prostaglandin J₂ in mammalian systems?

Prostaglandin J₂ (PGJ₂) is synthesized via the cyclooxygenase (COX) pathway from arachidonic acid, with prostaglandin D₂ (PGD₂) as its direct precursor. Non-enzymatic dehydration of PGD₂ generates PGJ₂, which further metabolizes into Δ¹²-PGJ₂ and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂). Key analytical methods for tracking biosynthesis include electrospray ionization tandem mass spectrometry (ESI-MS/MS) with deuterated internal standards (e.g., [¹⁸O₂]-PGJ₂) to account for degradation .

Q. How can researchers accurately quantify prostaglandin J₂ levels in complex biological matrices?

Quantification requires high-sensitivity techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, PGJ₂ is detected at m/z 333 → 189 using [¹⁸O₂]-PGJ₂ as an internal standard to correct for matrix effects. Sample preparation must minimize oxidation by including antioxidants (e.g., indomethacin) and rapid processing at low temperatures .

Q. What receptor-mediated signaling mechanisms are associated with prostaglandin J₂?

PGJ₂ acts as a high-affinity agonist for the PGD₂ receptor (DP, Ki = 0.9 nM) and CRTH2 (Ki = 6.6 nM), triggering intracellular cAMP production (EC₅₀ = 1.2 nM). It also binds to peroxisome proliferator-activated receptor gamma (PPARγ), modulating inflammatory and apoptotic pathways. Receptor specificity should be validated using competitive binding assays with selective antagonists (e.g., BW-A868C for DP) .

Advanced Research Questions

Q. What experimental strategies mitigate prostaglandin J₂’s instability in vitro?

PGJ₂’s α,β-unsaturated carbonyl group makes it prone to Michael adduct formation with cellular nucleophiles. To stabilize it:

  • Use short incubation times (<1 hour) in cell culture.
  • Employ low oxygen conditions and antioxidants (e.g., N-acetylcysteine).
  • Validate activity via downstream markers (e.g., ubiquitinated protein accumulation) .

Q. How should researchers resolve contradictory findings on PGJ₂’s dual pro-apoptotic and cytoprotective roles?

Context-dependent effects arise from cell type-specific receptor expression and redox states. For example:

  • In neurons, PGJ₂ induces apoptosis via oxidative stress (e.g., ROS generation).
  • In macrophages, it activates PPARγ, suppressing inflammation. Experimental designs should compare isogenic cell lines with CRISPR-edited receptors (DP/CRTH2/PPARγ) under controlled redox conditions .

Q. What in vivo models best recapitulate PGJ₂’s neurotoxic effects in neurodegenerative diseases?

Transgenic murine models of Alzheimer’s (e.g., APP/PS1) and Parkinson’s (α-synuclein overexpression) are optimal. Intracerebroventricular PGJ₂ infusion mimics ubiquitinated protein aggregation and tau hyperphosphorylation. Outcomes should be assessed via behavioral assays (Morris water maze) and immunohistochemistry for neuroinflammatory markers (e.g., GFAP, Iba1) .

Q. What methodological considerations are critical for studying PGJ₂-induced ubiquitinated protein aggregation?

  • Use proteasome inhibitors (e.g., MG-132) to amplify ubiquitinated protein detection.
  • Combine immunofluorescence (anti-ubiquitin antibodies) with Western blotting for polyubiquitin chains.
  • Control for off-target effects by co-administering DP/CRTH2 antagonists .

Q. How do variations in mass spectrometry parameters affect PGJ₂ metabolite detection?

Key parameters include:

  • Collision energy optimization (e.g., 20–30 eV for PGJ₂ fragmentation).
  • Column selection (C18 for polar metabolites).
  • Internal standard calibration curves to account for ion suppression. Cross-validate findings with ELISA or enzymatic assays (e.g., COX activity) .

Q. Methodological Best Practices

  • Data Reproducibility : Report PGJ₂ batch sources, storage conditions (−80°C in argon), and solvent (ethanol with 0.1% BHT).
  • Conflict Resolution : Use meta-analysis tools (e.g., RevMan) to reconcile contradictory studies, focusing on dose-response relationships and model organisms.
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for neurodegeneration models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.